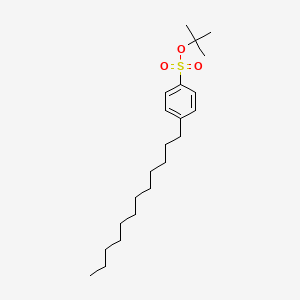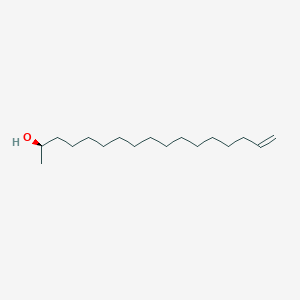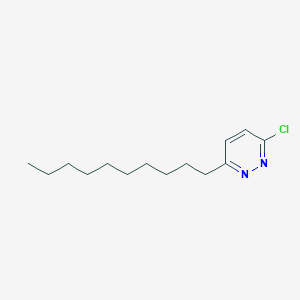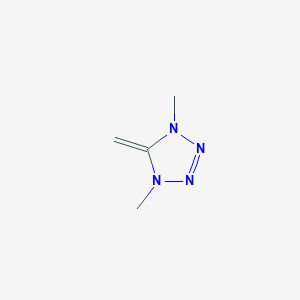
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- is a synthetic organic heterocyclic compound. It is part of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range . This specific compound has unique structural features that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between nitriles and sodium azide in the presence of a catalyst.
Heterogeneous Catalysts: Catalysts such as zinc salts or silica-supported sodium hydrogen sulfate can be used to facilitate the reaction between nitriles and sodium azide.
Nanoparticles as Heterogeneous Catalysts: The use of nanoparticles can enhance the efficiency and yield of the synthesis process.
Miscellaneous Methods: Other methods include the use of L-proline as a catalyst or the application of flash heating for the conversion of nitriles into tetrazoles.
Analyse Chemischer Reaktionen
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted tetrazoles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides to form new tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-tetrazole, 4,5-dihydro-1,4-dimethyl-5-methylene- can be compared with other similar compounds:
1H-tetrazole: The parent compound with a simpler structure and similar reactivity.
1,2,4,5-tetrazine: Another nitrogen-rich heterocycle with different chemical properties and applications.
1H-pentazole: A highly nitrogenous compound with unique stability and reactivity characteristics.
This compound stands out due to its specific structural features and versatile applications across various fields.
Eigenschaften
CAS-Nummer |
139688-67-8 |
|---|---|
Molekularformel |
C4H8N4 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1,4-dimethyl-5-methylidenetetrazole |
InChI |
InChI=1S/C4H8N4/c1-4-7(2)5-6-8(4)3/h1H2,2-3H3 |
InChI-Schlüssel |
JZGSPFJJYIQTDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C)N(N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


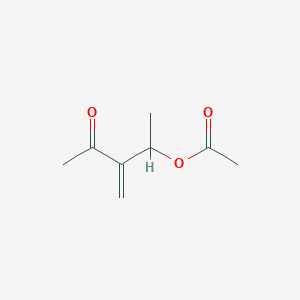
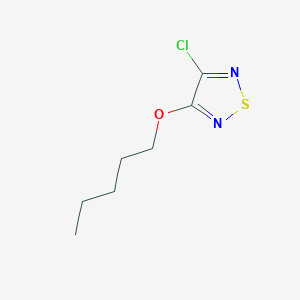
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
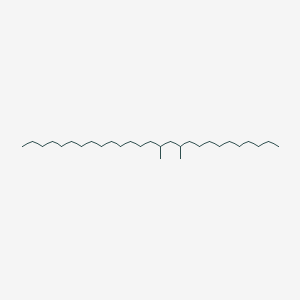
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
